2-Chloro-4-(prop-2-en-1-yloxy)pyridine
Overview
Description
2-Chloro-4-(prop-2-en-1-yloxy)pyridine is an organic compound with the chemical formula C8H8ClNO. This compound belongs to the class of pyridine derivatives and has the potential to be used in various industrial and scientific applications. It is characterized by the presence of an allyloxy group at the 4-position and a chlorine atom at the 2-position of the pyridine ring.
Mechanism of Action
Target of Action
It’s known that many pyridine derivatives interact with various enzymes, receptors, and proteins within the body, influencing their function . The specific targets would depend on the exact molecular structure and functional groups present in the compound.
Mode of Action
Pyridine derivatives often work by binding to their target proteins or enzymes, thereby modulating their activity . The allyloxy and chloro groups in the molecule could potentially influence its reactivity and binding affinity .
Biochemical Pathways
Pyridine derivatives are known to participate in a variety of biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .
Pharmacokinetics
It’s known that the solubility of a compound in water and organic solvents can influence its absorption and distribution within the body . The presence of the allyloxy and chloro groups could also impact its metabolic stability and excretion .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular function, potentially influencing various biological processes .
Preparation Methods
The synthesis of 2-Chloro-4-(prop-2-en-1-yloxy)pyridine typically involves the reaction of 2-chloropyridine with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters and optimize production efficiency .
Chemical Reactions Analysis
2-Chloro-4-(prop-2-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4-allyloxy-2-aminopyridine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Chloro-4-(prop-2-en-1-yloxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2-Chloro-4-(prop-2-en-1-yloxy)pyridine can be compared with other similar compounds, such as:
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Another chlorinated pyridine derivative with applications in organic synthesis.
4-Allyloxy-2-hydroxybenzophenone: A compound with similar allyloxy functionality, used in the production of polymers and coatings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-prop-2-enoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUYNEZTIRITKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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